molecular formula C13H8BrClF3NO2S B2510788 4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 701256-64-6

4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No.: B2510788
CAS No.: 701256-64-6
M. Wt: 414.62
InChI Key: BTKJCIHUDMHWAG-UHFFFAOYSA-N
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Description

4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]benzenesulfonamide is an aromatic sulfonamide compound It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]benzenesulfonamide typically involves the following steps:

    Chlorination: The addition of a chlorine atom to the aromatic ring.

    Trifluoromethylation: The incorporation of a trifluoromethyl group.

    Sulfonamidation: The formation of the sulfonamide group by reacting with a suitable amine.

These reactions are usually carried out under controlled conditions using appropriate catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The replacement of one functional group with another.

    Oxidation and Reduction Reactions: Changes in the oxidation state of the compound.

    Coupling Reactions: Formation of carbon-carbon bonds through reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Typically involve reagents such as halogens or nucleophiles under mild conditions.

    Oxidation and Reduction Reactions: Use of oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The presence of bromine, chlorine, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]benzenesulfonamide: Characterized by the presence of bromine, chlorine, and trifluoromethyl groups.

    4-bromo-N-[4-chloro-2-(difluoromethyl)phenyl]benzenesulfonamide: Similar structure but with a difluoromethyl group instead of trifluoromethyl.

    4-bromo-N-[4-chloro-2-(methyl)phenyl]benzenesulfonamide: Contains a methyl group instead of trifluoromethyl.

Properties

IUPAC Name

4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClF3NO2S/c14-8-1-4-10(5-2-8)22(20,21)19-12-6-3-9(15)7-11(12)13(16,17)18/h1-7,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKJCIHUDMHWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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